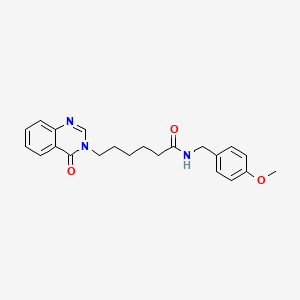![molecular formula C24H25ClO3 B14957600 2-chloro-3-[(2,3,5,6-tetramethylbenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B14957600.png)
2-chloro-3-[(2,3,5,6-tetramethylbenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-[(2,3,5,6-tetramethylphenyl)methoxy]-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one is a complex organic compound with a unique structure that combines a chlorinated chromenone core with a tetramethylphenyl methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3-[(2,3,5,6-tetramethylphenyl)methoxy]-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through a series of condensation reactions involving salicylaldehyde and appropriate ketones under acidic or basic conditions.
Chlorination: The chromenone core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.
Introduction of the Tetramethylphenyl Methoxy Group: The final step involves the introduction of the tetramethylphenyl methoxy group through an etherification reaction. This can be achieved by reacting the chlorinated chromenone with 2,3,5,6-tetramethylphenol in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-3-[(2,3,5,6-tetramethylphenyl)methoxy]-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The chromenone core can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, solvents like dimethylformamide or tetrahydrofuran, and bases like potassium carbonate.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate.
Major Products Formed
Substitution: Amino or thio derivatives of the original compound.
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or oxygen-containing groups.
Coupling: Complex biaryl or polyaryl structures.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the design of anti-inflammatory or anticancer agents.
Materials Science: Its chromenone core and aromatic substituents could be useful in the development of organic semiconductors or light-emitting materials.
Biological Studies: The compound can be used as a probe to study enzyme interactions or as a fluorescent marker in cellular imaging.
Mecanismo De Acción
The mechanism of action of 2-chloro-3-[(2,3,5,6-tetramethylphenyl)methoxy]-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The chromenone core can participate in π-π stacking interactions, while the tetramethylphenyl group can enhance hydrophobic interactions with target proteins.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-3-[(2,3,5,6-tetramethylphenyl)methoxy]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one: A similar compound with a tetrahydrobenzo[c]chromen core.
2-Chloro-3-[(2,3,5,6-tetramethylphenyl)methoxy]-6H-chromen-6-one: A simpler analog without the cyclohexa ring.
Uniqueness
The presence of the cyclohexa ring in 2-chloro-3-[(2,3,5,6-tetramethylphenyl)methoxy]-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one adds rigidity and bulk to the molecule, potentially enhancing its binding affinity and specificity for certain targets. The tetramethylphenyl group also contributes to its unique chemical and physical properties, such as increased lipophilicity and steric hindrance.
Propiedades
Fórmula molecular |
C24H25ClO3 |
|---|---|
Peso molecular |
396.9 g/mol |
Nombre IUPAC |
2-chloro-3-[(2,3,5,6-tetramethylphenyl)methoxy]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
InChI |
InChI=1S/C24H25ClO3/c1-13-9-14(2)16(4)20(15(13)3)12-27-23-11-22-19(10-21(23)25)17-7-5-6-8-18(17)24(26)28-22/h9-11H,5-8,12H2,1-4H3 |
Clave InChI |
FNGRIIDDABGERW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1C)COC2=C(C=C3C4=C(CCCC4)C(=O)OC3=C2)Cl)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(4-Fluorophenyl)piperazino][2-(2-furyl)-4-quinolyl]methanone](/img/structure/B14957519.png)

![3,6-dichloro-4-methyl-7-[(3-phenoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B14957528.png)
![7-[(3,4-dichlorobenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B14957548.png)
![N-[(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-D-isoleucine](/img/structure/B14957564.png)
![6-{[3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}hexanoic acid](/img/structure/B14957576.png)

![3-ethyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B14957595.png)
![7-methyl-5-[(4-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B14957606.png)
![7-[2-(4-fluorophenyl)-2-oxoethoxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B14957611.png)
![[4-(2-methoxyphenyl)piperazin-1-yl][1-(1H-tetrazol-1-yl)cyclohexyl]methanone](/img/structure/B14957619.png)
![butyl {[5-(2-butoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B14957621.png)
![N-[3-(butan-2-ylamino)-3-oxopropyl]-2-chlorobenzamide](/img/structure/B14957623.png)
![2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]acetamide](/img/structure/B14957626.png)
